

A Researcher's Guide to Methylboronic Acid-d3 Standards: A Comparative Analysis

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Compound of Interest

Compound Name: Methylboronic Acid-d3

Cat. No.: B568785

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For researchers in drug development and metabolism studies, the quality of internal standards is paramount for achieving accurate and reproducible results in quantitative mass spectrometry. **Methylboronic Acid-d3** ($\text{CD}_3\text{B}(\text{OH})_2$), a stable isotope-labeled analog of Methylboronic Acid, serves as a critical internal standard for the precise quantification of its unlabeled counterpart. This guide provides a comparative overview of typical specifications for **Methylboronic Acid-d3** standards versus their non-deuterated form, supported by detailed experimental protocols for quality assessment.

Comparison of Analytical Specifications

The Certificate of Analysis (CoA) for a chemical standard is the primary document attesting to its quality. Key parameters include chemical purity, isotopic purity (for labeled compounds), identity confirmation, and the content of residual impurities like water. Below is a summary of typical specifications for a high-quality **Methylboronic Acid-d3** standard compared to its non-labeled alternative.

Parameter	Methylboronic Acid-d3 (Internal Standard)	Methylboronic Acid (Analyte Standard)	Significance for Researchers
Chemical Identity			
CAS Number	1332481-37-4[1][2][3][4]	13061-96-6	Ensures the correct molecule is being used.
Molecular Formula	CH ₂ D ₃ BO ₂ / CD ₃ B(OH) ₂ [1][2][3]	CH ₅ BO ₂	Defines the elemental composition.
Molecular Weight	~62.88 g/mol [1][2][4]	~59.86 g/mol	Important for accurate weighing and solution preparation.
Purity Assessment			
Chemical Purity (by ¹ H NMR)	≥98.0%	≥97.0%	High chemical purity minimizes interference from related impurities, ensuring the analytical signal is from the compound of interest.
Chemical Purity (by GC-MS)	≥98.0%	≥97.0%	Provides an orthogonal assessment of purity and identifies volatile impurities.
Isotopic Purity (Atom % D)	≥99.0%	Not Applicable	A high degree of deuteration is crucial to prevent signal overlap (crosstalk) with the non-labeled analyte in mass spectrometry.

Isotopic Distribution	$d_3 > 99\%$, $d_2 < 1\%$, d_1/d_0 Not Detected	Not Applicable	Confirms the distribution of deuterium atoms, ensuring the mass shift is consistent and reliable for quantification.[5]
Residual Impurities			
Water Content (by Karl Fischer)	$\leq 0.5\%$	$\leq 1.0\%$	Accurate water content is necessary for precise gravimetric preparation of standard solutions.
Physical Properties			
Appearance	White to Off-White Solid	White to Off-White Solid	A basic quality check for gross contamination or degradation.

Experimental Protocols for Quality Certification

The data presented in a Certificate of Analysis are generated through rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify **Methylboronic Acid-d3** standards.

Identity and Purity by ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and provides a quantitative measure of purity.

- Objective: To confirm the structural identity of **Methylboronic Acid-d3** and quantify its chemical purity against a certified internal standard.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.

- Sample Preparation:
 - Accurately weigh approximately 5 mg of the **Methylboronic Acid-d3** standard.
 - Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride).
 - Dissolve both solids in 0.75 mL of a suitable deuterated solvent, such as Methanol-d₄. Using an alcohol solvent helps to break up the boroxine trimers that boronic acids tend to form, leading to clearer spectra.[\[6\]](#)
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton pulse sequence.
 - Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Analysis:
 - The ¹H NMR spectrum of **Methylboronic Acid-d3** should show no significant signal in the methyl proton region (~0.2 ppm), confirming high deuteration.
 - Chemical purity is calculated by comparing the integral of a known, non-exchangeable proton signal from the internal standard to the sum of integrals of all proton-containing impurities in the test sample.

Isotopic Purity by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution of a stable isotope-labeled compound.

- Objective: To determine the isotopic purity and distribution (d₃, d₂, d₁, d₀) of the **Methylboronic Acid-d3** standard.

- Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with an Electrospray Ionization (ESI) source or Gas Chromatography-Mass Spectrometer (GC-MS).
- Sample Preparation (for ESI-HRMS):
 - Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
- GC-MS Derivatization (if required):
 - To improve volatility for GC analysis, boronic acids can be derivatized. A common method is to react the sample with an excess of a diol, such as pinacol, or with triethanolamine to form a volatile boronate ester.^[7]
- Analysis:
 - Acquire the mass spectrum of the molecular ion region.
 - Calculate the isotopic purity by measuring the relative abundance of the ion peaks corresponding to the fully deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species.^{[8][9]}
 - The Atom % D is calculated as:
$$\frac{[(3 \times \text{Intensity_d3}) + (2 \times \text{Intensity_d2}) + (1 \times \text{Intensity_d1})]}{[3 \times (\text{Intensity_d3} + \text{Intensity_d2} + \text{Intensity_d1} + \text{Intensity_d0})]} \times 100\%$$

Water Content by Karl Fischer Titration

This method is specific for the determination of water content and is crucial for the accurate preparation of standard solutions.

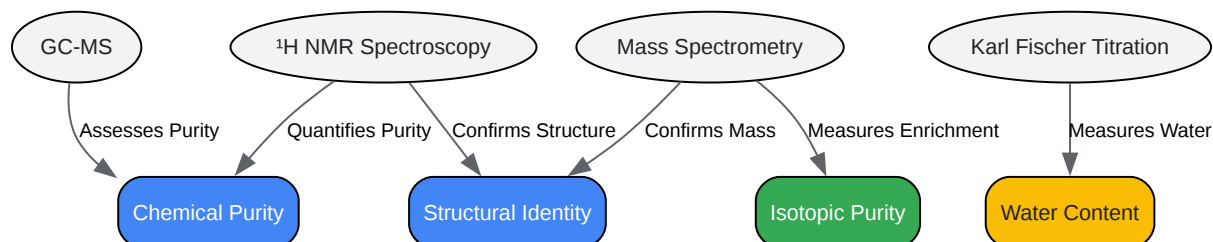
- Objective: To quantify the amount of water present in the solid material.
- Instrumentation: Coulometric or Volumetric Karl Fischer Titrator.
- Procedure:
 - The titrator vessel is filled with a specialized Karl Fischer reagent.

- An accurately weighed amount of the **Methylboronic Acid-d3** standard is introduced into the vessel.
- The reagent reacts stoichiometrically with the water present in the sample. The endpoint is detected electrochemically.
- The instrument calculates the water content, typically expressed as a weight percentage (w/w%).
- Note: For boronic acids, which are acidic, buffering of the Karl Fischer solution may be required to maintain a neutral pH for an accurate titration.

Visualizing the Certification Process

Understanding the workflow and the relationship between different analytical tests is key for researchers evaluating a standard. The following diagrams illustrate these processes.





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